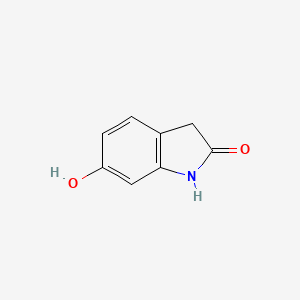

6-Hydroxyindolin-2-one

Description

Significance of Indolin-2-one Core Structures in Pharmaceutical Development

The indolin-2-one core is widely regarded as a "privileged scaffold" in pharmaceutical development. aip.orgnih.gov This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets with high affinity, thereby serving as a versatile template for designing novel therapeutic agents. The unique three-dimensional structure of the indolin-2-one ring system, with its hydrogen bond donor (NH) and acceptor (C=O) groups, allows for crucial interactions with the amino acid residues of various proteins and enzymes. researchgate.net This inherent binding capability has been exploited to create potent inhibitors for different target classes, leading to the successful development of clinically approved drugs and numerous candidates in preclinical and clinical trials. nih.govresearchgate.net

The journey of the indolin-2-one scaffold in medicine has roots in natural products. One notable example is indirubin (B1684374), a bis-indole natural product and the active component of a traditional Chinese medicine prescription used for treating chronic myeloid leukemia. nih.gov While effective, the therapeutic use of indirubin was hampered by issues like poor solubility. nih.gov This led researchers to explore simpler, more synthetically accessible derivatives.

A pivotal moment in the evolution of this scaffold was the strategic design of 3-substituted indolin-2-ones, which were identified as potent inhibitors of protein kinases. mdpi.com This research culminated in the development and FDA approval of Sunitinib, an oral receptor tyrosine kinase (RTK) inhibitor. mdpi.com Sunitinib's success validated the indolin-2-one core as a viable and highly effective pharmacophore for kinase inhibition, sparking a surge in research focused on developing new derivatives targeting a wide array of diseases. nih.govconsensus.app Since then, numerous indolin-2-one derivatives, such as SU5416, SU6668, and SU14813, have been advanced into clinical or preclinical development, further solidifying the scaffold's privileged status. nih.govresearchgate.net

The chemical versatility of the indolin-2-one scaffold has given rise to derivatives exhibiting a wide array of pharmacological activities. aip.orgresearchgate.net Modifications to the core structure have yielded compounds with potent effects against cancer, microbial infections, and inflammatory conditions, primarily through the targeted inhibition of key enzymes. nih.govresearchgate.net

Indolin-2-one derivatives are most prominently known for their anticancer properties. nih.gov Many of these compounds function as inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer. researchgate.net By blocking the activity of kinases like receptor tyrosine kinases (RTKs), these derivatives can inhibit tumor angiogenesis (the formation of new blood vessels that supply tumors) and cancer cell proliferation. mdpi.comresearchgate.net Sunitinib, for instance, is indicated for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. nih.gov Other derivatives have shown significant cytotoxic activity against a variety of cancer cell lines, including colon, breast, and lung cancer. nih.govmdpi.comnih.gov

Table 1: Examples of Indolin-2-one Derivatives with Anticancer Activity

| Compound | Target/Mechanism | Cell Line(s) | Reported Activity (IC₅₀) |

| Sunitinib (SU11248) | Receptor Tyrosine Kinase (RTK) Inhibitor | Approved for Renal Cell Carcinoma and GIST | N/A (Approved Drug) |

| SU5416 | KDR (Kinase Insert Domain Receptor) Inhibitor | In clinical trials | N/A (Clinical Trial) |

| SU6668 | RTK Inhibitor | In preclinical/clinical development | N/A (In Development) |

| Compound 1c | Microtubule Destabilization (implied) | HCT-116 (Colon), MDA-MB-231 (Breast) | Submicromolar against HCT-116 |

| Compound 14i | RTK Inhibitor (implied) | A549 (Non-small cell lung cancer) | 0.32 µM |

| Compound 14r | RTK Inhibitor (implied) | NCI-H460 (Large cell lung cancer) | 1.22 µM |

| Compound 12g | PAK4 Inhibitor | A549 (Non-small cell lung cancer) | 0.83 µM |

The indolin-2-one scaffold has also served as a template for the development of agents with antimicrobial and antiviral activities. nih.govresearchgate.net Certain derivatives have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli. nih.govresearchgate.net Some of these compounds are believed to exert their effect by inhibiting essential bacterial enzymes, such as dihydrofolate reductase (DHFR). nih.govnih.gov Additionally, some indirubin derivatives have been reported to possess anti-HIV activity. nih.gov

Table 2: Antimicrobial Activity of Selected Indolin-2-one Derivatives

| Compound | Target Organism(s) | Activity Type | Reported Activity (MIC/BIC₅₀) |

| Compound XI | Gram-positive & Gram-negative bacteria | Antibacterial | MIC: 0.0625–4 µg/mL |

| Compound X | Various bacteria and fungi | Antibacterial/Antifungal | MIC: 12 to 18 µg/mL |

| Compound 7a | P. aeruginosa | Antibiofilm | BIC₅₀: 3.9 ± 0.16 µg/mL |

| Compound 4 | S. aureus | Antibiofilm | BIC₅₀: 1.95 ± 0.01 µg/mL |

| Violacein | Staphylococcus aureus | Antibacterial | MIC: 6.25 µM |

Derivatives of indolin-2-one have been identified as potent anti-inflammatory agents. mdpi.comnih.gov Chronic inflammation is linked to a variety of diseases, and key inflammatory mediators include nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com Studies have shown that certain 3-substituted-indolin-2-one derivatives can effectively suppress the production of these pro-inflammatory mediators in macrophage cells stimulated by lipopolysaccharide (LPS). mdpi.comnih.gov For example, 3-(3-hydroxyphenyl)-indolin-2-one demonstrated stronger suppression of LPS-induced nitric oxide production than the established anti-inflammatory drug dexamethasone (B1670325) in one study. mdpi.com The mechanism often involves the inhibition of signaling pathways such as NF-κB, which plays a central role in the inflammatory response. mdpi.comnih.gov

Table 3: Anti-inflammatory Activity of a Representative Indolin-2-one Derivative

| Compound | Target Mediator/Pathway | Cell Line | Effect |

| 3-(3-hydroxyphenyl)-indolin-2-one | NO, TNF-α, IL-6 | RAW264.7 Macrophages | Suppressed production in a concentration-dependent manner. mdpi.comnih.gov |

| 3-(3-hydroxyphenyl)-indolin-2-one | Akt, MAPK, NF-κB pathways | RAW264.7 Macrophages | Significantly inhibited LPS-induced signaling. mdpi.comnih.gov |

The diverse biological effects of indolin-2-one derivatives are fundamentally linked to their ability to inhibit a wide range of enzymes. researchgate.net This scaffold has proven to be a versatile starting point for designing specific inhibitors for various enzyme families.

Protein Kinases: As previously mentioned, this is the most prominent target class. Derivatives inhibit RTKs, p21-activated kinase 4 (PAK4), and other kinases involved in cell growth and survival. nih.govnih.gov

Thioredoxin Reductase (TrxR): Certain indolin-2-one compounds are potent inhibitors of TrxR, an enzyme critical for maintaining cellular redox balance. nih.gov Inhibition of TrxR leads to increased oxidative stress and can trigger apoptosis (programmed cell death) in cancer cells. nih.gov

Dihydrofolate Reductase (DHFR): This enzyme is essential for DNA synthesis in bacteria. Indolin-2-one derivatives that inhibit DHFR show promise as antibacterial agents. nih.gov

Cyclooxygenase (COX): The COX enzymes (COX-1 and COX-2) are key in the synthesis of prostaglandins, which mediate inflammation. Indole (B1671886) derivatives, a class that includes indolin-2-ones, have been developed as selective COX-2 inhibitors, offering anti-inflammatory effects with potentially fewer gastrointestinal side effects than traditional NSAIDs. nih.gov

Digestive Enzymes: Some derivatives have been evaluated for their ability to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. researchgate.net Inhibition of these enzymes can help manage blood glucose levels, suggesting a potential application in diabetes treatment. researchgate.net

Table 4: Enzyme Inhibitory Activity of Various Indolin-2-one Derivatives

| Compound | Target Enzyme | Biological Activity | Reported Activity (IC₅₀) |

| Compound 12d | PAK4 | Anticancer | 16 nM |

| Compound 12g | PAK4 | Anticancer | 27 nM |

| Compound 12 | Dihydrofolate Reductase (DHFR) | Antimicrobial | 40.71 ± 1.86 nM |

| N-butyl & N-benzyl substituted derivatives | Thioredoxin Reductase (TrxR) | Anticancer | Strong inhibitory activity |

| Compound 1i | α-glucosidase | Antidiabetic (potential) | Higher % inhibition than acarbose |

| Compound 1 | α-amylase | Antidiabetic (potential) | 32.917 µg/mL |

Broad Spectrum of Pharmacological Activities Associated with Indolin-2-one Derivatives

Neurological Disorder Targets

The indolin-2-one scaffold and its derivatives have garnered attention for their potential in treating neurodegenerative diseases, which are often characterized by complex, multifactorial pathologies. nih.gov Since traditional single-target therapies are often ineffective for these conditions, the development of multi-target agents is a promising strategy. nih.gov

One of the key targets in Alzheimer's disease is Glycogen synthase kinase 3β (GSK3β), a serine/threonine phosphokinase that plays a significant role in the disease's pathophysiology. nih.gov The indolin-2-one moiety is recognized for its ability to interact with the ATP binding site of GSK3β. The NH group of the indolin-2-one ring can form a crucial hydrogen bond with the key residue Asp133 in the hinge region of the kinase. nih.gov Derivatives based on this scaffold have been developed as potent, ATP-competitive GSK3β inhibitors. nih.gov

Furthermore, the indolin-2-one structure has been explored for its neuroprotective effects against the progressive degeneration of neuronal populations that characterizes diseases like Alzheimer's, Parkinson's, and Huntington's disease. researchgate.net Research has focused on creating novel 3-substituted indolin-2-one compounds that are highly neuroprotective. researchgate.net These compounds demonstrate potential in preserving cell viability and protecting against oxidative stress in neuronal cells, a common factor in neurodegeneration. nih.gov Indole-based compounds, in general, have shown promise for their combined antioxidant, metal-chelating, and anti-aggregation properties, positioning them as candidates for developing multifunctional agents for Alzheimer's therapy. nih.gov While research into the specific neurological targets of 6-hydroxyindolin-2-one is ongoing, the broader class of indolin-2-ones shows significant promise in addressing key pathological pathways in neurodegenerative disorders.

Specific Focus on Hydroxylated Indolin-2-one Derivatives

Hydroxylation is a common and effective strategy in medicinal chemistry to modify the properties of a lead compound. Introducing a hydroxyl (-OH) group onto the indolin-2-one scaffold can significantly alter its physicochemical and biological properties, including solubility, metabolic stability, and, most importantly, its interaction with biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for new or enhanced interactions within a protein's binding site, which can lead to improved potency and selectivity. nih.gov

Rationale for Hydroxylation at the 6-Position

The placement of a hydroxyl group at the 6-position of the indolin-2-one ring is a deliberate design choice aimed at exploiting specific structure-activity relationships (SAR). The rationale for this substitution is rooted in several key medicinal chemistry principles:

Hydrogen Bonding: The 6-position places the hydroxyl group on the external-facing benzene (B151609) ring of the scaffold, making it available to form hydrogen bonds with amino acid residues in a target protein's active site. This can anchor the molecule in a specific orientation, enhancing binding affinity and inhibitory activity.

Vector for Further Substitution: The hydroxyl group provides a reactive handle for further chemical modification, allowing for the attachment of other functional groups to explore the chemical space around the scaffold and optimize activity.

Research into related kinase inhibitors supports this rationale. For instance, a library of V-shaped molecules incorporating a 3-(6-hydroxyindol-2-yl) moiety was synthesized and evaluated against several kinases, including DYRK1A, CDK5, and GSK3β. researchgate.net The inclusion of the 6-hydroxy group was a key feature of the designed compounds, with one derivative showing significant inhibitory activity against DYRK1A with an IC₅₀ value of 60 nM, demonstrating the value of this specific substitution pattern. researchgate.net

Comparative Analysis with Other Hydroxylated Indolinone Isomers

The biological effect of a hydroxyl group on the indolin-2-one scaffold is highly dependent on its position. Comparative studies of different isomers reveal that a simple shift in the hydroxyl group's location from one carbon to another can lead to dramatically different pharmacological outcomes.

For example, in the development of ligands for α-synuclein fibrils, which are implicated in Parkinson's disease, substituting a 3-benzylidene-indolin-2-one analog at the 5-position with a hydroxyl group resulted in a significant reduction in binding affinity (Kᵢ = 407 nM). nih.gov In a separate study on bis-indolinone derivatives with cytotoxic activity, the introduction of a hydroxyl group at the 5-position was also found to be detrimental, leading to a loss of activity. mdpi.com Similarly, in the development of inhibitors for the bacterial enzyme c-di-AMP synthase (DisA), substitution of the indolinone moiety at the 5-position with hydrophilic groups, including a hydroxyl group, resulted in weak inhibitors. rsc.org

This contrasts with the demonstrated utility of the 6-hydroxy substitution in kinase inhibitors. researchgate.net The differential effects highlight the specificity of molecular recognition between a ligand and its target. A hydroxyl group at one position might fit perfectly into a polar pocket of the target protein, forming a beneficial hydrogen bond, whereas the same group at a different position might introduce a steric clash or an unfavorable interaction, thereby reducing activity.

The following table summarizes findings on how the position of substituents (including hydroxyl and other groups) on the indolinone ring affects activity against various targets, illustrating the critical importance of substitution patterns in drug design.

| Compound Series | Isomer Position | Observed Effect on Activity | Target/Assay | Reference |

|---|---|---|---|---|

| 3-(6-indol-2-yl)-5-(phenyl)pyrazine | 6-OH | Maintained potent inhibition (IC₅₀ = 60 nM) | DYRK1A Kinase | researchgate.net |

| 3-Benzylidene-indolin-2-one | 5-OH | Reduced binding affinity (Kᵢ = 407 nM) | α-Synuclein Fibrils | nih.gov |

| Bis-indolinone | 5-OH | Led to a loss of cytotoxic activity | Antiproliferative (NCI-60) | mdpi.com |

| Hydroxybenzylidene-indolinone | 5-OH | Resulted in weak inhibition | c-di-AMP Synthase (DisA) | rsc.org |

This comparative analysis underscores that while hydroxylation is a powerful tool, the specific placement of the hydroxyl group is a critical determinant of the resulting compound's biological activity and therapeutic potential.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-6-2-1-5-3-8(11)9-7(5)4-6/h1-2,4,10H,3H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJZYAPVVOLQQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382729 | |

| Record name | 6-Hydroxyindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6855-48-7 | |

| Record name | 6-Hydroxyindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 6 Hydroxyindolin 2 One and Its Analogs

Conventional Synthetic Routes to 6-Hydroxyindolin-2-one

Traditional approaches to the synthesis of this compound often rely on foundational reactions in organic chemistry, including the oxidation of indole (B1671886) precursors and the cyclization of appropriately substituted acyclic molecules.

Oxidation of Indole Derivatives

The direct oxidation of indole derivatives represents a straightforward strategy for accessing the indolin-2-one (oxindole) core. Various oxidizing agents and systems have been developed to achieve this transformation regioselectively at the C2 position. A practical and facile method involves the use of sulfuric acid adsorbed on silica (B1680970) gel, which promotes the regioselective oxidation of indoles to 2-oxindoles. rsc.org This heterogeneous system offers advantages in terms of ease of workup and broad substrate compatibility. rsc.org

The enzymatic oxidation of hydroxyindoles is also a known transformation. Studies have shown that enzymes like caeruloplasmin and oxidases from natural sources can oxidize indole derivatives that possess a hydroxyl group at the 4-, 5-, 6-, or 7-position. nih.gov While often leading to pigmented polymeric material, these studies confirm that 6-hydroxyindole (B149900) is a viable substrate for oxidative transformation, which, under controlled chemical conditions, can yield the desired this compound. nih.gov The Witkop-Winterfeldt oxidation is a classic biomimetic method for the oxidative cleavage of the C2-C3 bond in indoles, which proceeds through an oxindole (B195798) intermediate, further highlighting the role of oxidation in this chemical space. caltech.edu

Cyclization of Precursors

The construction of the bicyclic indolin-2-one system from acyclic precursors is a cornerstone of conventional synthesis. One of the most classic methods adaptable for this purpose is the Bischler-Möhlau indole synthesis. wikipedia.orgwikipedia.org A modified version of this reaction allows for the synthesis of both 4- and 6-hydroxyindoles by the condensation of m-aminophenol with benzoins under acidic conditions at elevated temperatures. researchgate.net Specifically, the fusion of 3-aminophenol (B1664112) with benzoin (B196080) yields a mixture of the isomeric 4- and 6-hydroxyindoles, with the 6-hydroxy isomer often being the major product. researchgate.net While this reaction directly yields the indole, subsequent selective oxidation as described previously would lead to the target this compound.

The reaction mechanism involves the initial formation of an α-arylamino-ketone intermediate from the reaction of the α-haloketone (or its equivalent) and the aniline (B41778) derivative. wikipedia.org This intermediate then undergoes an electrophilic cyclization, followed by dehydration and tautomerization to furnish the aromatic indole ring. wikipedia.org Despite its long history, the reaction has been noted for sometimes harsh conditions and unpredictable regioselectivity, though modern modifications using microwave irradiation or different catalysts have been developed. wikipedia.orgresearchgate.net

Table 1: Modified Bischler-Möhlau Synthesis of Hydroxyindoles researchgate.net

| Benzoin Reactant | Aniline Reactant | Product(s) | Notes |

| Benzoin | m-Aminophenol | Mixture of 4-hydroxy- and 6-hydroxy-2,3-diphenylindole | The 6-hydroxy isomer is typically the major product. |

| Anisoin | m-Aminophenol | Mixture of 4-hydroxy- and 6-hydroxy-2,3-bis(4-methoxyphenyl)indole | Demonstrates applicability to substituted benzoins. |

Advanced Synthetic Approaches for Indolin-2-one Scaffolds Bearing Hydroxyl Groups

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing the hydroxyindolin-2-one scaffold, often employing transition metal catalysis and novel annulation strategies to achieve high levels of control and complexity.

Transition Metal-Catalyzed Cyclization Reactions

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of heterocyclic compounds, including indoles and indolines. beilstein-journals.org These methods often proceed under milder conditions than conventional routes and exhibit high functional group tolerance. Palladium-catalyzed C-H bond activation and amination of 2-alkenylanilines is a powerful strategy for forming the indoline (B122111) ring system. nih.gov

A significant advanced strategy for synthesizing the indole nucleus involves the reductive cyclization of organic nitro compounds using carbon monoxide as both a reductant and a C1 source. beilstein-journals.orgnih.gov Palladium-catalyzed reductive carbonylation of o-nitrostyrenes or related nitroarenes provides an efficient route to the indole scaffold. nih.gov The reaction typically uses a palladium catalyst, such as Pd(OAc)₂, in the presence of a ligand and carbon monoxide gas. nih.gov This approach is valuable as it constructs the heterocyclic ring and introduces the carbonyl group in a single conceptual step, starting from readily available nitro compounds. Milder procedures have been developed that avoid the high pressures and temperatures of early metal-catalyzed carbonylations. nih.gov

Table 2: Evolution of Metal-Catalyzed Reductive Cyclization of Nitro Compounds nih.gov

| Precursor | Catalyst System | Conditions | Product |

| 2-Nitrostyrene derivatives | Fe(CO)₅, Ru₃(CO)₁₂, or Rh₆(CO)₁₆ | 200 °C, 80 bar CO | Indoles |

| Substituted o-nitrostyrenes | Pd(OAc)₂ / PPh₃ | 70 °C, 4 bar CO | Indoles |

| o-Nitrostilbenes | Pd(OAc)₂ / 1,10-phenanthroline | 140 °C, 10-20 bar CO (Flow) | 2-Substituted Indoles |

Annulation Reactions for Hydroxyindolin-2-one Synthesis

Annulation reactions, where a new ring is formed onto a pre-existing one, provide a powerful and convergent approach to complex cyclic systems. Recently, an efficient phosphoric acid-mediated annulation of β-nitrostyrenes with 1,3-cyclohexanedione (B196179) has been developed for the synthesis of 4-hydroxy-3-arylindolin-2-ones. scispace.comacs.org This process involves a cascade of reactions including a Michael addition, in situ generation of a hydroxamic acid, dehydration, and isomerization to furnish the final hydroxyindolin-2-one product. acs.org

This methodology is notable for its operational simplicity, use of readily available starting materials, and the generation of a diverse set of substituted oxindoles in good yields. scispace.comacs.org Although this specific protocol yields the 4-hydroxy isomer, the underlying strategy of using a dione (B5365651) precursor in an annulation cascade represents a key advanced approach that could potentially be adapted for the synthesis of other isomers like this compound by selecting appropriately substituted starting materials. acs.org

Table 3: Phosphoric Acid-Mediated Annulation for Hydroxyindolin-2-one Synthesis acs.org

| β-Nitrostyrene Substituent | Dione | Acid | Temperature | Yield of 4-Hydroxyindolin-2-one |

| 4-Methyl | 1,3-Cyclohexanedione | H₃PO₄ | 60 °C | Good |

| 4-Methoxy | 1,3-Cyclohexanedione | H₃PO₄ | 60 °C | Good |

| 4-Chloro | 1,3-Cyclohexanedione | H₃PO₄ | 60 °C | Good |

| 2-Bromo | 1,3-Cyclohexanedione | H₃PO₄ | 60 °C | Moderate |

Phosphoric Acid-Mediated Annulation of β-Nitrostyrenes with 1,3-Cyclohexanedione

Researchers have developed an efficient synthesis of 4-hydroxy-3-arylindolin-2-ones through a phosphoric acid-mediated annulation of various β-nitrostyrenes and 1,3-cyclohexanedione. scispace.comacs.org This method offers a practical approach for creating a diverse range of oxindoles due to its simple experimental procedure, the ready availability of starting materials, and the achievement of very good yields. scispace.comacs.orgnih.gov The reaction is initiated by a Michael addition of the 1,3-cyclohexanedione to the β-nitrostyrene, which is promoted by the acid. acs.org This is followed by an intramolecular annulation that forms a key hydroxamic acid intermediate. Subsequent dehydration and isomerization steps lead to the final 4-hydroxy-3-arylindolin-2-one product. acs.org Interestingly, when substituted 1,3-cyclohexanediones are used under the same reaction conditions, the outcome shifts to produce tetrahydrobenzofuran oxime compounds instead. scispace.comacs.org

The initial investigations for this reaction explored various conditions. For instance, the reaction between β-nitro-4-methylstyrene and 1,3-cyclohexanedione was initially attempted using acetic acid in DMSO at 60 °C, which resulted in a low yield of the desired product. acs.org Further optimization led to the use of phosphoric acid, which significantly improved the efficiency of the annulation process. acs.org

Nucleophilic Addition Strategies to Isatins

A predominant and versatile approach for synthesizing 3-hydroxyoxindole derivatives involves the nucleophilic addition of various carbon and heteroatom nucleophiles to the C3-carbonyl group of isatins (indoline-2,3-diones). beilstein-journals.org Isatins are readily available and their electrophilic C3-ketone makes them ideal substrates for such transformations. beilstein-journals.orgbeilstein-journals.org These strategies have been extensively developed to allow for the introduction of a wide array of substituents at the C3 position, often with high levels of stereocontrol.

Catalytic Asymmetric Synthesis of 3-Hydroxyoxindoles

The development of catalytic asymmetric methods to produce enantioenriched 3-hydroxyoxindoles is a significant area of research. beilstein-journals.org Both transition metal catalysis and organocatalysis have proven to be powerful tools in achieving high yields and enantioselectivities. beilstein-journals.org Chiral ligand/metal complexes and small organic molecules are employed to control the facial selectivity of the nucleophilic attack on the prochiral C3-carbonyl of the isatin (B1672199). beilstein-journals.org

For example, a highly diastereo- and enantioselective allylation of isatins with 3-substituted allylboronic compounds has been achieved using a chiral N,N'-dioxide/Lu(OTf)₃ complex. acs.orgacs.org This method provides access to chiral 3-allyl-3-hydroxyoxindoles with adjacent stereocenters in high yields and selectivities. acs.org Similarly, the use of a chiral N,N'-dioxide/In(OTf)₃ complex has been successful in the asymmetric allylation of isatins with potassium allyltrifluoroborate. acs.org

The Morita-Baylis-Hillman (MBH) reaction of isatins with maleimides, catalyzed by β-isocupreidine, is another effective method for generating 3-substituted 3-hydroxyoxindoles with excellent yields and enantioselectivities. beilstein-journals.org

Aldol (B89426) Reactions with Isatin Derivatives and Ketones

The aldol reaction of isatins with ketones is a direct and atom-economical method for the synthesis of 3-substituted-3-hydroxy-2-oxindoles. nih.govtandfonline.com This reaction has been a subject of extensive research, with various catalysts being developed to promote the reaction efficiently and, in many cases, enantioselectively. tandfonline.compmbrc.org

Organocatalysis has emerged as a particularly effective strategy. For instance, the amino acid L-leucinol has been shown to catalyze the asymmetric aldol reaction between isatin and acetone (B3395972), providing a route to enantiopure 3-substituted-3-hydroxyoxindole derivatives. pmbrc.org Another approach utilizes arginine as an organocatalyst for the aldol reaction of α,β-unsaturated ketones with isatins, yielding a range of 3-substituted-3-hydroxy-2-oxindoles in moderate to high yields. nih.gov The products from this latter reaction are particularly interesting as they contain an additional enone moiety, which allows for further chemical modifications. nih.gov The use of crude earthworm extract as a biocatalyst has also been explored for the asymmetric cross-aldol reaction of isatins with ketones like acetone and cyclohexanone, affording the desired products in high yields and moderate enantiomeric excess. tandfonline.com

The reaction conditions, including the choice of solvent and catalyst, can significantly influence the outcome. For example, in the L-leucinol catalyzed reaction, performing the reaction in neat acetone was found to be suitable for a continuous flow process. pmbrc.org The development of continuous flow methods for this reaction is advantageous as it can allow for safer operation at higher temperatures to accelerate the reaction rate, sometimes without a significant loss of enantioselectivity. pmbrc.org

Enantioselective Friedel-Crafts Reactions

The enantioselective Friedel-Crafts alkylation of electron-rich aromatic compounds with isatins is a powerful method for the synthesis of chiral 3-aryl-3-hydroxy-2-oxindoles. acs.org These products are of significant interest due to their potential biological activities. acs.org

One successful approach involves the use of a tridentate Schiff base/copper catalyst system for the asymmetric Friedel-Crafts alkylation of pyrrole (B145914) with isatins. acs.org The addition of hexafluoroisopropanol (HFIP) was found to be crucial for achieving high enantioselectivity. acs.org For N-unprotected isatins, a clever strategy involving a Henry/retro-Henry reaction sequence was employed to enable the slow release of the isatin substrate, which led to improved enantiomeric excesses. acs.org

Another example is the highly enantioselective Friedel-Crafts reaction of indole with isatin derivatives catalyzed by the cinchona alkaloid 9-O-benzylcupreine. scispace.com This method provides 3-indolyl-3-hydroxyoxindole derivatives in high yields and with excellent enantioselectivity under mild conditions. scispace.com The bifunctional nature of the catalyst, which can activate both the nucleophile and the electrophile, is believed to be key to its success. scispace.com

The development of new catalytic systems continues to expand the scope of this reaction. For instance, a copper(II)-catalyzed enantioselective aza-Friedel–Crafts reaction of indoles with isatin-derived N-Boc-ketimines has been developed using tunable chiral O–N–N tridentate ligands derived from BINOL and proline, affording chiral 3-indolyl-3-aminooxindoles in high yields and excellent enantiomeric excess. acs.org

Zinc-Mediated Henry Reaction of Isatins with Bromonitroalkanes

A modified Henry (nitroaldol) reaction has been developed for the synthesis of functionalized 3-substituted 3-hydroxyindolin-2-ones. derpharmachemica.comderpharmachemica.com This method involves the reaction of isatins with α-bromonitroalkanes in the presence of zinc metal. derpharmachemica.comderpharmachemica.com The reaction is typically carried out in a mixture of tetrahydrofuran (B95107) (THF) and water, with ammonium (B1175870) chloride often used as an additive. derpharmachemica.comderpharmachemica.com This zinc-mediated approach provides a convenient entry to 3-hydroxy-3-(nitromethyl)indolin-2-one derivatives. derpharmachemica.com

The reaction conditions have been optimized by exploring different metals and solvent systems. derpharmachemica.com Zinc was found to be an effective mediator for this transformation. derpharmachemica.com The advantages of using zinc-mediated reactions include efficiency, the potential for catalyst reuse, simple workup procedures, and easy product isolation. derpharmachemica.com

The scope of the reaction has been investigated with various substituted isatins and different bromonitroalkanes, demonstrating its utility in generating a library of 3-substituted 3-hydroxyindolin-2-ones. derpharmachemica.com

Fluoride-Catalyzed Nucleophilic Addition

Fluoride ions can be effective catalysts for the nucleophilic addition of organosilicon reagents to the C3-carbonyl of isatins. One such example is the synthesis of 3-(1',1'-difluoroalkyl)-3-hydroxyindolin-2-ones. researchgate.netresearchgate.net This process utilizes α,α-difluoro-α-phenylsulfanyl-α-trimethylsilylmethane (PhSCF₂SiMe₃) as a gem-difluoromethylene building block. researchgate.netresearchgate.net

The reaction proceeds via a fluoride-catalyzed nucleophilic addition of the silicon reagent to the isatin derivative. researchgate.net This is followed by a reductive cleavage of the phenylsulfanyl group to yield 3-(difluoromethyl)-3-hydroxyindolin-2-ones in good yields. researchgate.netresearchgate.net Furthermore, if this reduction is carried out in the presence of activated olefins, an intermolecular radical trapping reaction can occur, leading to the formation of 3-(1',1'-difluoroalkyl)-3-hydroxyindolin-2-ones. researchgate.netresearchgate.net This method provides a general route to these fluorinated oxindole frameworks, which are of interest in medicinal chemistry due to the unique properties imparted by fluorine atoms. researchgate.net

Cascade Reactions and Multicomponent Procedures

Cascade reactions and multicomponent reactions (MCRs) represent highly efficient and atom-economical strategies for the synthesis of complex molecular architectures from simple precursors in a single operation. These approaches minimize waste by avoiding the isolation of intermediates, thereby streamlining the synthetic process.

In the realm of indolin-2-one synthesis, cascade reactions often involve a sequence of intramolecular events to rapidly build the heterocyclic core. For instance, a novel protocol for constructing functionalized (Z)-3-(1-(arylamino)-2-oxoarylidene)indolin-2-ones has been developed through a sulfamic acid-catalyzed cascade reaction of isatins with nitro-substituted enamines. This process involves the formation of three new bonds and the cleavage of two C-N bonds in one step. rsc.org While this specific example does not yield a 6-hydroxy substituted product, the methodology highlights the potential of cascade reactions to generate complex oxindole derivatives.

Pseudo-multicomponent reactions have also been employed in the synthesis of related heterocyclic systems. One such example is the reaction between isatins and dimedone, which can be guided to form various products, including spiro[indole-3,9′-xanthene] derivatives. researchgate.net These reactions demonstrate the versatility of combining simple building blocks to achieve significant molecular complexity in a single step.

A notable multicomponent reaction for the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives involves the one-pot reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole. nih.gov This method, catalyzed by sulfamic acid, results in the formation of two new carbon-carbon bonds and one new carbon-nitrogen bond. nih.gov

While direct examples of cascade or multicomponent reactions for the synthesis of this compound are not extensively reported, the principles of these methodologies are broadly applicable. A hypothetical multicomponent approach could involve the condensation of a suitably protected 4-aminophenol (B1666318) derivative, a glyoxylate, and a third component to construct the this compound skeleton.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Features | Reference |

| Cascade Reaction | Isatins, Nitro-substituted enamines | Sulfamic acid, Reflux | (Z)-3-(1-(arylamino)-2-oxoarylidene)indolin-2-ones | Formation of three new bonds and cleavage of two C-N bonds in a single step. | rsc.org |

| Pseudo-multicomponent Reaction | Isatins, Dimedone | Various | Spiro[indole-3,9′-xanthene] derivatives | Versatile approach to complex heterocyclic systems. | researchgate.net |

| Multicomponent Reaction | Arylglyoxal monohydrate, 2-Amino-1,4-naphthoquinone, Indole | Sulfamic acid, Reflux in acetonitrile | 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives | Formation of two C-C and one C-N bond in one pot. | nih.gov |

Synthesis via Isocyanate Derivatives

Isocyanates are highly reactive intermediates that can be employed in the synthesis of various heterocyclic compounds, including indolin-2-ones. A common strategy involves the intramolecular cyclization of an isocyanate-containing precursor.

A general route to indolin-2-one and isoindolin-1-one (B1195906) derivatives starts from 2-(carboxymethyl)benzoic acid. researchgate.net This precursor can be converted to the corresponding acyl azide (B81097), which upon Curtius rearrangement, yields an isocyanate derivative. researchgate.net Subsequent intramolecular cyclization can then furnish the desired indolin-2-one or isoindolin-1-one core. researchgate.net While this has been demonstrated for the parent indolin-2-one, the synthesis of this compound would require starting with a suitably substituted precursor, such as a derivative of 4-hydroxy-2-(carboxymethyl)benzoic acid.

Another approach involves the reaction of isocyanates with various nucleophiles to form urea (B33335) or urethane (B1682113) derivatives, which can then be cyclized. For example, the reaction of an isocyanate with an amine produces a urea derivative, and base-supported condensation of these products can lead to indolinone derivatives. researchgate.net

The direct amidation of indoles with isocyanates using borane (B79455) Lewis acids has also been reported. cardiff.ac.uk This method allows for the formation of N-carboxamides of indoles and related heterocycles. The reaction of indolin-2-one with phenyl isocyanate in the presence of BCl3 has been shown to yield the corresponding urea derivative, demonstrating the reactivity of the indolinone nitrogen with isocyanates. cardiff.ac.uk

A one-pot method for synthesizing novel isoindolinone derivatives from 2-benzoylbenzoic acid utilizes chlorosulfonyl isocyanate and various alcohols. nih.gov This reaction proceeds under mild, metal-free conditions. nih.gov

| Starting Material | Key Intermediate | Reaction | Product | Reference |

| 2-(Carboxymethyl)benzoic acid | Acyl azide -> Isocyanate | Curtius rearrangement, Intramolecular cyclization | Indolin-2-one/Isoindolin-1-one | researchgate.net |

| Indolin-2-one, Phenyl isocyanate | - | BCl3 catalyzed amidation | N-substituted urea derivative of indolin-2-one | cardiff.ac.uk |

| 2-Benzoylbenzoic acid, Chlorosulfonyl isocyanate, Alcohols | - | One-pot synthesis | Isoindolinone derivatives | nih.gov |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. This includes the use of greener solvents and energy-efficient reaction conditions.

Utilization of Green Solvents

Water is considered an ideal green solvent due to its abundance, non-toxicity, and non-flammability. An environmentally benign route for the synthesis of 3-substituted-3-hydroxyindolin-2-ones has been developed using water as the solvent. sciencepub.net This reaction involves the aldol condensation of acetophenone (B1666503) derivatives with isatin at room temperature, catalyzed by bases such as ethanolamine, diethylamine, or piperidine (B6355638), affording excellent yields and purity. sciencepub.net This methodology could potentially be adapted for the synthesis of this compound by using a protected 6-hydroxyisatin derivative.

A patent for the green synthesis of indole compounds highlights the use of water as a replacement for traditional organic solvents like acetic acid and toluene. google.com The process involves the reaction of an aldehyde or ketone with an aromatic hydrazine (B178648) catalyzed by a recyclable bis-sulfonic acid ionic liquid in water. google.com

The development of novel green solvents is also an active area of research. Dihydrolevoglucosenone (Cyrene™) is a bio-based solvent that is being explored as a greener alternative to conventional polar aprotic solvents like N-methylpyrrolidone (NMP) and N,N-dimethylformamide (DMF). researchgate.net

| Reaction | Solvent | Catalyst/Conditions | Product | Advantages | Reference |

| Aldol condensation of acetophenones and isatin | Water | Ethanolamine, Diethylamine, or Piperidine at room temperature | 3-Substituted-3-hydroxyindolin-2-ones | Environmentally benign, high yields, simple procedure. | sciencepub.net |

| Synthesis of indole compounds | Water | Bis-sulfonic acid ionic liquid | Indole derivatives | Recyclable catalyst, mild conditions, environmentally friendly. | google.com |

| Tandem reaction of 2-cyanobenzaldehydes and α,β-unsaturated ketones/esters | Green solvents | Fluorous phosphine | Isoindolinones | Recyclable catalyst and solvents. | rsc.org |

Microwave and Visible-Light Irradiation Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. An efficient method for synthesizing novel 2-oxindole derivatives involves the microwave-assisted decarboxylative condensation of substituted isatins with malonic and cyanoacetic acids. mdpi.comnih.gov This approach yields various 3-hydroxy-2-oxindoles in high yields (up to 98%) within 5-10 minutes of microwave irradiation. mdpi.comnih.gov

The synthesis of 6H-indolo[2,3-b]quinolines has been achieved rapidly using microwave-assisted iodine-catalyzed reactions. eurekalert.org This method highlights the ability of microwave irradiation to accelerate tandem processes involving dehydration, nucleophilic reaction, annulation, and aromatization. eurekalert.org

Visible-light photoredox catalysis is another green chemistry tool that allows for the activation of organic molecules under mild conditions. While specific applications to this compound are not widely documented, the synthesis of indolin-2-ones from o-iodophenylacrylamides has been achieved via an iridium-catalyzed intramolecular radical cyclization under visible light. researchgate.net This reaction proceeds through a 5-exo-trig radical cyclization. researchgate.net

Furthermore, a visible-light-mediated organocatalytic dehydrogenative aza-coupling of 1,3-diones using aryldiazonium salts has been developed. nih.gov This C-N bond formation reaction is efficient in both organic solvents and water, showcasing its green credentials. nih.gov

| Technique | Reactants | Catalyst/Conditions | Product | Key Advantages | Reference |

| Microwave-assisted synthesis | Substituted isatins, Malonic/Cyanoacetic acid | Microwave irradiation (5-10 min) | 3-Hydroxy-2-oxindoles | Rapid reaction, high yields. | mdpi.comnih.gov |

| Microwave-assisted synthesis | Aldehyde, Amine | Iodine, Microwave irradiation | 6H-Indolo[2,3-b]quinolines | Rapid, one-pot, tandem process. | eurekalert.org |

| Visible-light photocatalysis | o-Iodophenylacrylamides | [Ir(ppy)2(dtb-bpy)]PF6 | Indolin-2-ones | Mild reaction conditions. | researchgate.net |

| Visible-light organocatalysis | 1,3-Diones, Aryldiazonium salts | Eosin Y or Rose Bengal, Blue LED | Diazenyl compounds | Efficient in water, metal-free. | nih.gov |

Synthesis of Modified this compound Structures

The modification of the this compound scaffold, particularly through dimerization, can lead to novel structures with potentially interesting properties.

Incorporation of Dimeric Structures

The synthesis of dimeric indole structures, or biindolyls, is of significant interest. A notable example is the total synthesis of 5,5′,6,6′-tetrahydroxy-3,3′-biindolyl, a proposed structure of an antioxidant found in beetroot. researchgate.net The synthesis involved the preparation of 5,6-dibenzyloxyindole, which was then subjected to oxidative coupling to form the biindolyl core, followed by deprotection to yield the final tetrahydroxy-biindolyl. researchgate.net This strategy could be conceptually applied to form dimeric structures of this compound, likely through oxidative coupling of the monomeric unit.

The synthesis of 3,3′-dihydroxy-2,2′-diindan-1,1′-dione derivatives, which are structurally related to indolinone dimers, has been achieved through a new route involving the addition of a 1,3-dione to ninhydrin (B49086) followed by hydrogenation. rsc.org This method allows for the creation of both symmetric and asymmetric dimeric structures under mild conditions. rsc.org

| Dimeric Structure | Synthetic Strategy | Key Precursor | Key Features | Reference |

| 5,5′,6,6′-Tetrahydroxy-3,3′-biindolyl | Oxidative coupling and deprotection | 5,6-Dibenzyloxyindole | Synthesis of a natural product-related dimeric indole. | researchgate.net |

| 3,3′-Dihydroxy-2,2′-diindan-1,1′-dione derivatives | Addition of 1,3-dione to ninhydrin and hydrogenation | Ninhydrin, 1,3-Diones | Mild conditions, allows for asymmetric dimers. | rsc.org |

Introduction of Specific Substituents for Enhanced Activity

The core structure of this compound and its related oxindole analogs serves as a versatile scaffold in medicinal chemistry. However, the therapeutic potency and selectivity of these base molecules are often modest. To unlock their full potential, synthetic strategies are heavily focused on the introduction of specific substituents at various positions of the indolinone ring system. Guided by structure-activity relationship (SAR) studies, chemists can strategically modify the scaffold to enhance its interaction with biological targets, thereby boosting its desired activity.

Research has shown that the addition of specific functional groups can profoundly influence the biological profile of indolin-2-one derivatives. For instance, in the development of anti-HIV-1 agents based on a 3-hydroxy-indolin-2-one nucleus, SAR studies revealed that the introduction of halogen atoms at the C-5 position of the oxindole ring was a critical strategy for improving potency. nih.gov Specifically, compounds bearing a bromine or chlorine atom at the 5th position demonstrated a remarkable enhancement in their ability to inhibit the HIV-1 reverse transcriptase (RT) enzyme. nih.gov This suggests that the electronic and steric properties of these halogens in that specific region of the molecule are crucial for binding and inhibitory action. Further enhancement was observed when methoxy (B1213986) or chloro groups were placed at the ortho position of an attached phenyl ring, indicating that substitutions on peripheral moieties are also key to optimizing activity. nih.gov

Similarly, the introduction of fluorine-containing groups has been identified as a successful strategy for increasing inhibitory strength. In a series of oxindole-carbothioamide derivatives tested for α-glucosidase and urease inhibition, the position of a trifluoromethyl group on a phenyl ring was found to be a determining factor for activity. researchgate.net A derivative with a trifluoro substitution at the para-position of the phenyl ring exhibited significantly greater inhibitory potential compared to its ortho- and meta-positional isomers. researchgate.net This highlights the sensitivity of the enzyme's active site to the specific placement of substituents.

The exploration of various substituted carbothioamide and carboxamide side chains has yielded compounds with potent and specific enzymatic inhibition. Several derivatives of oxindole-hydrazine carbothioamide have been identified as highly active inhibitors of α-glucosidase and urease. researchgate.net The variations in substituents on the phenyl ring of the carbothioamide moiety led to a wide range of potencies, allowing for the identification of lead compounds with significantly higher activity than established standards.

Below is a table detailing the inhibitory activity of specific oxindole-carbothioamide analogs against α-glucosidase and urease, demonstrating the impact of different substituents.

| Compound | Substituent (R) | Target Enzyme | IC₅₀ (µM) |

| 7j | 4-CF₃ | α-Glucosidase | 6.14 ± 1.23 |

| 7i | 4-Br | α-Glucosidase | 9.90 ± 1.23 |

| 7e | 4-Cl | α-Glucosidase | 25.90 ± 1.31 |

| 7d | 4-F | α-Glucosidase | 38.07 ± 1.51 |

| Acarbose (Standard) | N/A | α-Glucosidase | 375.82 ± 1.76 |

| 7d | 4-F | Urease | 6.68 ± 0.97 |

| 7e | 4-Cl | Urease | 11.39 ± 0.10 |

| 6a | 2-Cl | Urease | 14.18 ± 0.38 |

| 7i | 4-Br | Urease | 14.39 ± 1.05 |

| 6c | 4-Cl | Urease | 18.68 ± 0.25 |

| Thiourea (Standard) | N/A | Urease | 21.37 ± 1.76 |

Data sourced from research on oxindole-carbothioamide derivatives. researchgate.net The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

The strategic introduction of substituents is also a key method for developing compounds with novel mechanisms of action. For example, the synthesis of 6-amidinoindole, by converting the 6-cyano group of 6-cyanoindole (B17180) into an amidine, created a compound with the potential to act as a heme binder, a crucial characteristic for antimalarial agents. ukm.my This transformation demonstrates how a specific substituent can be introduced to target a particular biological process. ukm.my

In another example, a series of novel isoindolinone derivatives were synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) I and II isozymes. The study demonstrated that by varying the alcohol-derived ester group, it was possible to produce compounds with potent, low nanomolar inhibitory activities. nih.gov

The table below presents the inhibition data for these isoindolinone derivatives against hCA I and II, showcasing how different R groups fine-tune the inhibitory potency.

| Compound | Substituent (R) | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) |

| 2a | Methyl | 11.48 ± 4.18 | 9.32 ± 2.35 |

| 2b | Ethyl | 21.73 ± 7.21 | 22.04 ± 4.67 |

| 2c | Propyl | 87.08 ± 35.21 | 160.34 ± 46.59 |

| 2d | Isopropyl | 41.59 ± 11.23 | 43.15 ± 14.12 |

| 2e | Butyl | 24.36 ± 4.29 | 20.08 ± 7.04 |

| 2f | Isobutyl | 29.81 ± 7.55 | 27.69 ± 5.21 |

| Acetazolamide (AAZ) | N/A | 105.4 | 11.8 |

Data sourced from research on isoindolinone derivatives as carbonic anhydrase inhibitors. nih.gov The Kᵢ value is the inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.

Biological Activities and Mechanistic Investigations of 6 Hydroxyindolin 2 One and Its Derivatives

General Biological Activities of 6-Hydroxyindolin-2-one and Analogs

The this compound scaffold, a core structure in many synthetic and natural compounds, has garnered significant interest for its diverse biological activities. Research into its derivatives and analogs has revealed potent antioxidant and anti-inflammatory properties, suggesting its potential as a foundational structure for therapeutic agent development.

Antioxidant Effects

Derivatives of the parent indolin-2-one (also known as oxindole) structure have demonstrated notable antioxidant capabilities. The antioxidant action of these compounds is often attributed to their ability to scavenge free radicals, which are implicated in cellular damage and various disease pathologies.

In one study, a series of newly synthesized 3-(Z)-{4-[4-(arylsulfonyl)piperazin-1-yl]benzylidene}-1,3-dihydro-2H-indol-2-one derivatives were evaluated for their antioxidant potential using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov This method assesses the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical. Several of the tested oxindole (B195798) derivatives exhibited very significant antioxidant activity, with some compounds showing efficacy comparable to the standard antioxidant agent, L-ascorbic acid, at similar concentrations. nih.gov The presence of specific substituents on the oxindole ring system was found to modulate this radical scavenging capacity. nih.gov This suggests that the core oxindole structure is a viable pharmacophore for the development of novel antioxidant agents. nih.gov

Table 1: Antioxidant Activity of Selected Oxindole Derivatives

| Compound ID | Concentration (µg/mL) | % DPPH Radical Scavenging |

|---|---|---|

| 5b | 200 | Very Good |

| 5c | 200 | Very Good |

| 5f | 200 | Very Good |

| 5g | 200 | Very Good |

| 5i | 200 | Very Good |

| L-Ascorbic Acid | 200 | Standard |

Data derived from in vitro DPPH assay studies. nih.gov

Anti-inflammatory Effects

Chronic inflammation is a key factor in numerous diseases, and the enzymes cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are critical mediators of the inflammatory cascade. A therapeutic strategy involving the dual inhibition of both COX and 5-LOX pathways is considered advantageous for developing anti-inflammatory agents with an improved safety profile.

Recent research has focused on synthesizing and evaluating oxindole derivatives for this dual inhibitory activity. nih.gov A study involving three new series of oxindole conjugates—specifically esters and imines—investigated their ability to inhibit COX-1, COX-2, and 5-LOX enzymes. Several compounds demonstrated potent anti-inflammatory activity. For instance, one of the ester derivatives, compound 4f , emerged as the most effective and selective COX-2/5-LOX inhibitor. It displayed a COX-2 selectivity index of 9.55 and an IC₅₀ value of 0.19 µM for 5-LOX inhibition, indicating a strong and preferential inhibitory effect on the key enzymes of inflammation. nih.gov These findings highlight the potential of the oxindole scaffold in designing powerful anti-inflammatory drugs that target multiple enzymatic pathways. nih.gov

Enzyme Inhibition and Receptor Interactions

The indolin-2-one core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of specific enzyme inhibitors and receptor ligands. Its structural versatility allows for modifications that can achieve high potency and selectivity for various biological targets.

Inhibition of Specific Enzymes in Disease Pathways

The oxindole motif is a cornerstone in the development of kinase inhibitors, which are crucial for regulating cellular signaling pathways often deregulated in diseases like cancer and neurodegenerative disorders. nih.govresearchgate.net

Kinase Inhibition: Oxindole derivatives have been successfully designed as potent inhibitors of several protein kinases.

Transforming growth factor-β-activating kinase 1 (TAK1): A series of oxindole analogs were screened for activity against TAK1, a key enzyme in inflammatory signaling pathways. The most potent compound identified showed an IC₅₀ of 8.9 nM in a biochemical assay, demonstrating high inhibitory power. nih.gov

FLT3 and CDK2: In the context of cancer, particularly leukemia, FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 2 (CDK2) are important targets. A novel oxindole-based derivative bearing a pyridyl group was developed as a potent dual inhibitor of both FLT3 and CDK2, showing promise as a potential therapeutic for leukemia and colon cancer. mdpi.com

Glycogen Synthase Kinase 3β (GSK-3β): Overexpression of GSK-3β is linked to Alzheimer's disease. Newly designed oxindole derivatives have been identified through molecular dynamics studies as promising ATP-competitive inhibitors of GSK-3β. mdpi.com Specific compounds were found to form stable complexes with the enzyme's active site and showed higher binding affinity than known reference inhibitors. mdpi.com

Table 2: Selected Oxindole Derivatives as Enzyme Inhibitors

| Derivative Class | Target Enzyme | Disease Pathway | Finding |

|---|---|---|---|

| Oxindole Analog | TAK1 | Inflammation | IC₅₀ value of 8.9 nM achieved. nih.gov |

| Oxindole-pyridyl | FLT3 / CDK2 | Cancer (Leukemia) | Potent dual inhibition demonstrated. mdpi.com |

Ligand Binding Studies with Biological Receptors

While extensive research has focused on the enzyme inhibitory properties of indolinone derivatives, studies have also explored their interactions with specific biological receptors. These investigations are crucial for understanding the full pharmacological profile of this class of compounds. For example, derivatives of the core indolin-2-one structure have been synthesized and evaluated for their ability to bind to neurotransmitter receptors, such as dopamine (B1211576) receptors.

In one study, a series of indolin-2-one derivatives featuring piperazinylbutyl side chains were synthesized and their binding affinities for dopamine D₂, D₃, and D₄ receptor subtypes were assessed. The compounds generally showed selectivity towards D₂-like receptors. Notably, one derivative, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one, exhibited a remarkable affinity and selectivity for the D₄ receptor, with a Kᵢ value of 0.5 nM. This potent binding suggests that the indolin-2-one scaffold can be effectively modified to create high-affinity ligands for specific G-protein coupled receptors, indicating its potential for the development of agents targeting central nervous system disorders.

Antiviral Properties and Mechanisms

The indolin-2-one scaffold and its derivatives have emerged as a promising class of compounds with significant antiviral activity against a range of RNA and DNA viruses. nih.govnih.gov Research has focused on synthesizing novel analogs and elucidating their mechanisms of action, which often involve targeting specific viral enzymes or proteins essential for the viral life cycle.

Studies have demonstrated the efficacy of 2-indolinone derivatives against Respiratory Syncytial Virus (RSV) and Yellow Fever Virus (YFV). nih.govsemanticscholar.org In this research, a series of 2-indolinone-based compounds were synthesized and evaluated, with some exhibiting selective and non-toxic antiviral effects. It was observed that halogen substitution on the indole (B1671886) ring enhanced anti-RSV activity, while other modifications were more effective against YFV. nih.gov

Furthermore, derivatives of 3-hydroxy-indolin-2-one have been investigated as potential agents against the Human Immunodeficiency Virus (HIV-1). Molecular docking studies suggest that these compounds may act by targeting HIV-1 integrase, a key enzyme that facilitates the integration of the viral genome into the host cell's DNA. researchgate.net By inhibiting this enzyme, the compounds can effectively halt the viral replication cycle. Similarly, other indole derivatives have shown activity against the Tobacco Mosaic Virus (TMV), with mechanistic studies indicating a strong binding affinity for the TMV coat protein (TMV-CP), thereby interfering with viral assembly or stability. researchgate.net

Table 3: Antiviral Activity of Indolin-2-one Derivatives

| Derivative Class | Target Virus | Proposed Mechanism of Action |

|---|---|---|

| Substituted 2-Indolinones | Respiratory Syncytial Virus (RSV), Yellow Fever Virus (YFV) | Not fully elucidated, but structural modifications influence potency. nih.govsemanticscholar.org |

| 3-Hydroxy-indolin-2-ones | Human Immunodeficiency Virus 1 (HIV-1) | Inhibition of HIV-1 Integrase enzyme. researchgate.net |

HIV-1 Reverse Transcriptase Inhibition

The human immunodeficiency virus type 1 (HIV-1) is the causative agent of AIDS. nih.gov A critical enzyme for its replication is the reverse transcriptase (RT), which is responsible for transcribing the viral RNA genome into proviral DNA. nih.govnih.gov This enzyme possesses both DNA polymerase and ribonuclease H (RNase H) activities, both of which are essential for viral replication. nih.govmdpi.com While many approved antiretroviral drugs target the polymerase function, the RNase H active site remains a promising but thus far unexploited target for new therapies. mdpi.commdpi.com

Derivatives of the indolin-2-one scaffold have been investigated for their potential to inhibit HIV-1 RT. Research into related heterocyclic compounds, such as hydroxytropolones, has shown that molecules capable of chelating the essential metal ions (typically Mg²⁺) in the enzyme's active site can effectively inhibit its function. nih.gov This mechanism is relevant as the indolin-2-one structure can be functionalized to interact with these catalytic sites. For instance, studies on chloroxoquinolinic ribonucleosides, which share structural motifs, demonstrated that these compounds inhibit the RNA-dependent DNA polymerase (RDDP) activity of HIV-1 RT through a noncompetitive or uncompetitive mode of action. researchgate.net This suggests they bind to an allosteric site or the enzyme-substrate complex, a mechanism distinct from nucleoside/nucleotide RT inhibitors (NRTIs). researchgate.net The search for novel, non-nucleoside reverse transcriptase inhibitors (NNRTIs) remains a key area of research to overcome drug resistance, and scaffolds like indolin-2-one are valuable starting points for the design of such agents. nih.govresearchgate.net

Molecular Docking and Interaction Patterns with Viral Enzymes

Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a target protein, providing critical insights into its mechanism of action at an atomic level. nih.govunram.ac.idhealthinformaticsjournal.com This method has been employed to study the interaction of indolin-2-one derivatives with key HIV-1 enzymes, particularly HIV-1 integrase (IN), another crucial enzyme for viral replication that is targeted by some antiviral therapies. nih.govresearchgate.net

In a study involving 3-hydroxy-indolin-2-one derivatives, molecular docking was performed with HIV-1 integrase (PDB ID: 5KGX). nih.govresearchgate.net The analysis revealed that these compounds could form significant interactions within the catalytic core domain of the enzyme. For example, one potent derivative, compound 3d, was shown to form hydrogen bonding interactions with the amino acid residues Glu170, Thr174, and His171. nih.govresearchgate.net These interactions are crucial for stabilizing the compound in the binding site and exerting an inhibitory effect. The study highlighted the importance of oxygen atoms, particularly from methoxy (B1213986) groups on an attached phenyl ring, and the electrophilic nature of an amide nitrogen atom in forming these key interactions. nih.govresearchgate.net

These computational models suggest that the indolin-2-one scaffold serves as a viable platform for designing ligands that can effectively bind to the active sites of viral enzymes. The specific interaction patterns identified through docking studies provide a rationale for the observed biological activity and guide the synthesis of new derivatives with improved potency and selectivity. researchgate.netnih.gov

Anticancer Research and Therapeutic Potential

The indolin-2-one scaffold is a pharmacologically significant structure that has been extensively utilized in the development of anticancer agents. ekb.egekb.eg Many derivatives have been synthesized and evaluated, leading to the discovery of potent inhibitors of various protein kinases, which are enzymes that play a critical role in cellular signaling pathways often dysregulated in cancer. ekb.egcancertreatmentjournal.com The versatility of the indolin-2-one core allows for chemical modifications at various positions, enabling the creation of compounds with selectivity for different kinase targets involved in tumor growth, proliferation, and angiogenesis (the formation of new blood vessels). cancertreatmentjournal.comnih.govacs.org This has culminated in the development of clinically approved drugs, such as Sunitinib, which is a multi-targeted kinase inhibitor based on this scaffold. ekb.egekb.egnih.gov

Inhibition of Cell Proliferation and Cytotoxic Effects

A primary strategy in anticancer drug discovery is the identification of compounds that can inhibit the uncontrolled proliferation of cancer cells or induce cell death (cytotoxicity). Numerous studies have demonstrated that derivatives of indolin-2-one possess potent antiproliferative and cytotoxic activities against a wide range of human cancer cell lines. nih.govnih.govnih.gov

For example, a series of hydrazonoindolin-2-ones were evaluated for their anti-proliferative activity against lung (A-549), colon (HT-29), and breast (ZR-75) cancer cell lines. nih.gov Several of these compounds exhibited superior potency compared to the approved drug Sunitinib, with average IC₅₀ values (the concentration required to inhibit 50% of cell growth) in the low micromolar range. nih.gov Similarly, novel indolinone-based molecules designed as hybrid pharmacophores showed significant cytotoxic effects against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cells, with IC₅₀ values as low as 2.53 µM. nih.gov Some of these compounds were also found to induce cell cycle arrest, a mechanism that prevents cancer cells from dividing. nih.govmdpi.com Further studies have shown that certain bis-indolinone derivatives can induce a dose-dependent decrease in the viability of Jurkat cells (a leukemia cell line) and promote regulated cell death. mdpi.com

The table below summarizes the cytotoxic activity of selected indolin-2-one derivatives against various human cancer cell lines.

| Compound | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 9 | HepG2 | Hepatocellular Carcinoma | 2.53 | nih.gov |

| Compound 9 | MCF-7 | Breast Cancer | 7.54 | nih.gov |

| Compound 20 | HepG2 | Hepatocellular Carcinoma | 3.08 | nih.gov |

| Compound 20 | MCF-7 | Breast Cancer | 5.28 | nih.gov |

| Compound 7b | A-549 | Lung Cancer | 2.14 (Average) | nih.gov |

| Compound 5c | HT-29 | Colon Cancer | 2.53 (Average) | nih.gov |

| Compound 5l | Leukemia Subpanel | Leukemia | 3.39 (Average GI₅₀) | nih.gov |

| Compound 5l | Colon Cancer Subpanel | Colon Cancer | 5.97 (Average GI₅₀) | nih.gov |

| Compound 14g | K-562 | Leukemia | 0.622 (GI₅₀) | rsc.org |

| IND-2 | PC-3 | Prostate Cancer | 3.0 | mdpi.com |

| IND-2 | DU-145 | Prostate Cancer | 3.5 | mdpi.com |

Tyrosine Kinase Inhibition by Indolin-2-one Scaffolds

Protein tyrosine kinases (PTKs) are a large family of enzymes that are crucial components of signal transduction pathways controlling cell growth, differentiation, and survival. nih.govacs.org The aberrant activation of PTKs is a common feature of many cancers, making them a prime target for therapeutic intervention. cancertreatmentjournal.com The indolin-2-one core structure has been identified as a privileged scaffold for the development of potent and selective tyrosine kinase inhibitors. ekb.egnih.govacs.org

These compounds typically act as competitive inhibitors of adenosine (B11128) triphosphate (ATP), binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. ekb.egacs.org This action blocks the downstream signaling cascade that promotes cancer cell proliferation and survival. ekb.eg Structure-activity relationship (SAR) studies have shown that modifications to the substituent at the C-3 position of the indolin-2-one ring can modulate the potency and selectivity of these inhibitors against different receptor tyrosine kinases (RTKs). nih.govacs.org For instance, 3-substituted indolin-2-ones with a five-membered heteroaryl ring show high specificity for the Vascular Endothelial Growth Factor (VEGF) receptor, while those with bulky groups on a benzylidene substituent are more selective for the Epidermal Growth Factor (EGF) receptor. nih.govacs.org

The successful application of the indolin-2-one scaffold in oncology is exemplified by Sunitinib and Nintedanib, two multi-targeted tyrosine kinase inhibitors approved for clinical use. ekb.egnih.gov

Sunitinib is an orally administered drug that targets several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, and Fms-like tyrosine kinase-3 receptor (FLT3). ekb.egcancertreatmentjournal.com By inhibiting these kinases, Sunitinib simultaneously blocks tumor angiogenesis and direct tumor cell proliferation. ekb.eg It was developed through structural modifications of earlier pyrrole (B145914) indolin-2-one derivatives like Semaxanib (SU5416) to improve properties such as water solubility. ekb.egcancertreatmentjournal.com Sunitinib is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST). cancertreatmentjournal.comnih.gov

Nintedanib is another multi-tyrosine kinase inhibitor based on the indolinone structure. nih.gov It targets VEGFR, Fibroblast Growth Factor Receptors (FGFRs), and PDGFRs. nih.gov While initially developed as an anticancer agent, Nintedanib was also found to be a potent inhibitor of lung fibrosis and is approved for the treatment of idiopathic pulmonary fibrosis (IPF). nih.gov Research continues into developing novel analogs of Nintedanib to improve its therapeutic window and bioavailability. nih.gov

The clinical success of Sunitinib and Nintedanib has spurred further research into developing new analogs and derivatives of the indolin-2-one scaffold to identify novel kinase inhibitors with improved efficacy, selectivity, and safety profiles. ekb.egresearchgate.net

The Aurora kinases are a family of serine/threonine kinases that play essential roles in regulating mitosis (cell division). nih.govnih.govmdpi.com Overexpression of these kinases, particularly Aurora B, is linked to genetic instability and the development of various tumors, making them attractive targets for cancer therapy. nih.govnih.govresearchgate.net The indolin-2-one scaffold has been successfully employed to develop inhibitors of this kinase family.

Guided by structure-based design, a series of indolin-2-one derivatives were developed as selective Aurora B kinase inhibitors. nih.gov In one study, a cyclopropylurea derivative (compound 8a) showed potent inhibitory activity against Aurora B with an IC₅₀ of 10.5 nM. nih.gov Mechanistic investigations revealed that this compound induced cell cycle arrest at the G2/M phase, followed by apoptosis and necrosis in MDA-MB-468 breast cancer cells. nih.govwhiterose.ac.uk Furthermore, it was shown to reduce the phosphorylation of Aurora B and its downstream target, Histone H3, confirming its mechanism of action. nih.govwhiterose.ac.uk

Docking studies have provided insights into how these inhibitors bind to Aurora B. nih.govresearchgate.net The indolinonic moiety typically forms crucial hydrogen bonds with key residues in the ATP-binding site, such as Glu171 and Ala173, which are important for inhibitor potency. researchgate.net These findings demonstrate that the indolin-2-one framework is a versatile platform for creating potent and selective inhibitors of Aurora kinases, representing a promising avenue for the development of novel anticancer therapeutics. nih.govnih.gov

Modulation of EWS-FLI1 Interactions in Ewing's Sarcoma

Ewing's Sarcoma is a pediatric bone tumor characterized by a chromosomal translocation that results in the formation of the oncogenic fusion protein EWS-FLI1. nih.gov The full oncogenic activity of EWS-FLI1 is dependent on its interaction with RNA helicase A (RHA). nih.gov Small molecules designed to disrupt this critical protein-protein interaction have emerged as a promising therapeutic strategy. One such molecule, YK-4-279, a derivative of this compound, has demonstrated significant preclinical antineoplastic activity. aacrjournals.orgnih.gov

YK-4-279 functions by directly binding to EWS-FLI1, thereby blocking its interaction with RHA. nih.govaacrjournals.org This disruption inhibits the transcriptional activity of the EWS-FLI1 oncoprotein, leading to growth arrest and apoptosis in Ewing's Sarcoma cells. aacrjournals.orgoncotarget.com Studies have shown that YK-4-279 exhibits specificity for cells containing the EWS-FLI1 fusion protein, with a significantly greater cytotoxic effect on these cells compared to those without the fusion. nih.gov

Preclinical research has demonstrated the efficacy of an orally bioavailable formulation of YK-4-279 in delaying tumor growth in murine models of Ewing's Sarcoma. nih.govaacrjournals.org However, investigations into acquired resistance to YK-4-279 have revealed that prolonged exposure can lead to the overexpression of proteins such as c-Kit and cyclin D1. aacrjournals.org Interestingly, this resistance mechanism can be exploited, as combination therapy with inhibitors of these overexpressed proteins, such as enzastaurin (B1662900) (a PKC-β inhibitor), has shown marked drug synergy with YK-4-279 in vitro. aacrjournals.org

| Compound | Target | Mechanism of Action | Effect in Ewing's Sarcoma |

| YK-4-279 | EWS-FLI1 | Binds to EWS-FLI1 and blocks its interaction with RNA helicase A (RHA). nih.govaacrjournals.org | Induces growth arrest and apoptosis in EWS-FLI1-positive cells; delays tumor growth in preclinical models. aacrjournals.orgnih.gov |

| Enzastaurin | PKC-β | Inhibits Protein Kinase C-beta. | Shows synergistic activity with YK-4-279 in resistant cells. aacrjournals.org |

Targeting Thioredoxin Reductase in Cancer Therapy

The thioredoxin (Trx) system is a key regulator of cellular redox balance and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. nih.gov Consequently, the inhibition of thioredoxin reductase (TrxR), a central enzyme in this system, has become an attractive strategy for cancer treatment. nih.gov Certain derivatives of indolin-2-one have been identified as potent inhibitors of TrxR. nih.govnih.gov

These compounds typically feature an electrophilic Michael acceptor moiety that allows them to target the selenocysteine (B57510) (Sec) residue within the highly accessible C-terminal active site of TrxR. nih.govnih.gov This interaction leads to the irreversible inhibition of the enzyme. nih.gov The inhibition of TrxR disrupts the cellular redox state, leading to an accumulation of oxidized thioredoxin and increased oxidative stress. nih.gov This, in turn, can activate downstream signaling pathways, such as the apoptosis signal-regulating kinase 1 (ASK1) pathway, ultimately leading to apoptotic cell death in cancer cells. nih.govnih.gov

The selectivity of these indolin-2-one derivatives for TrxR over other antioxidant enzymes like glutathione (B108866) reductase has been noted, which is a desirable characteristic for a targeted anticancer agent. nih.govnih.gov Research has shown that N-substituted analogs, such as those with N-butyl and N-benzyl groups, exhibit strong cytotoxicity towards human colorectal and breast carcinoma cells, which correlates with their TrxR inhibitory activity. nih.gov

| Compound Class | Target Enzyme | Mechanism of Inhibition | Cellular Effects in Cancer Cells |

| 3-(2-oxoethylidene)indolin-2-one derivatives | Thioredoxin Reductase (TrxR) | Irreversible inhibition via targeting the selenocysteine (Sec) residue in the C-terminal active site. nih.gov | Increased oxidative stress, Trx oxidation, activation of ASK1-mediated apoptosis. nih.govnih.gov |

Other Emerging Biological Activities

Modulation of Platelet Functions

Platelets play a crucial role in hemostasis and thrombosis, and the modulation of their function is a key aspect of managing cardiovascular diseases. mdpi.com The compound 5-hydroxyindolin-2-one, isolated from Protaetia brevitarsis larvae, has been investigated for its antiplatelet properties. mdpi.com